molecular formula C21H23NO4 B2764335 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one CAS No. 879045-94-0

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one

Cat. No. B2764335
CAS RN: 879045-94-0
M. Wt: 353.418
InChI Key: NIMUORKKAMCWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one, also known as HMIT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMIT belongs to the class of indolinone compounds and is structurally similar to other indolinone derivatives, such as GW5074 and SU9516.

Scientific Research Applications

Angiotensin Converting Enzyme (ACE) Inhibitors

Research has identified compounds related to "3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one" with significant potential as ACE inhibitors, demonstrating effectiveness in lowering blood pressure in hypertensive rats. The study highlighted the synthesis and testing of various stereoisomers, revealing the most potent ACE inhibitor with a potency three times that of captopril, a known ACE inhibitor. This suggests a potential for developing new antihypertensive agents based on modifying the indolin-2-one structure (Kim et al., 1983).

Synthesis and Properties of Derivatives

Another study focused on the synthesis and physicochemical properties of derivatives of 2-oxoindoline, aiming to develop new synthetic methods for biologically active compounds. The incorporation of amino acid esters into the core structure led to compounds with nootropic activity, indicating the versatility of the indolin-2-one framework for creating compounds with desired biological activities (Altukhov).

Anticancer Potential

Research into novel spiro heterocycles derived from "3-Hydroxy-3(2-Oxocyclohexyl)-Indolin-2-One" demonstrated the compound's ability to interact with various active methylene and bidentate molecules, leading to the formation of new heterocyclic systems. These findings underscore the potential for designing anticancer agents based on the indolin-2-one scaffold (Abdel-ghany et al., 2000).

Cholinesterase Inhibitors and Antioxidants

Compounds based on the indolin-2-one structure have been explored for their dual action as cholinesterase inhibitors and antioxidants, showing promise for the treatment of Alzheimer's disease. This multifunctional approach could offer significant benefits over traditional cholinesterase inhibitors alone, highlighting the therapeutic potential of indolin-2-one derivatives in neurodegenerative diseases (Yanovsky et al., 2012).

properties

IUPAC Name

3-hydroxy-7-methyl-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-14-7-4-5-10-18(14)26-12-11-22-19-15(2)8-6-9-17(19)21(25,20(22)24)13-16(3)23/h4-10,25H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMUORKKAMCWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC=C3C)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.